molecular formula C11H8N2O B1441497 5-(furan-2-yl)-1H-indazole CAS No. 885272-43-5

5-(furan-2-yl)-1H-indazole

Cat. No. B1441497
CAS RN: 885272-43-5
M. Wt: 184.19 g/mol
InChI Key: LAMFLSORFDHFFB-UHFFFAOYSA-N
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Description

“5-(furan-2-yl)-1H-indazole” is a compound that contains a furan ring and an indazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Indazole is a heterocyclic aromatic organic compound that is based on the indole structure, but in which the second nitrogen atom is at the 2-position .


Synthesis Analysis

While specific synthesis methods for “5-(furan-2-yl)-1H-indazole” are not available, similar compounds are often synthesized from furan-2-carboxylic acid hydrazide . The structures of the synthesized compounds are usually confirmed by elemental analyses, IR and 1 H-NMR spectra .


Molecular Structure Analysis

The molecular structure of “5-(furan-2-yl)-1H-indazole” would likely be planar due to the conjugated system of the furan and indazole rings. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of “5-(furan-2-yl)-1H-indazole” would likely be influenced by the electron-rich furan ring and the nitrogen atoms in the indazole ring. These features could make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(furan-2-yl)-1H-indazole” would depend on factors such as its exact molecular structure and the presence of any functional groups or substituents .

Scientific Research Applications

Antimicrobial Activity

5-Furan-2-yl-1H-indazole: has been explored for its potential in combating various bacterial strains. A study in 2020 synthesized a series of derivatives and tested them against bacteria like Staphylococcus aureus and Escherichia coli. The compound showed promising results, indicating its potential as a scaffold for developing new antimicrobial agents .

Anticancer Properties

The indazole moiety is a common feature in many anticancer drugs. N-phenyl-1H-indazole-1-carboxamides, a class of compounds that include 5-FURAN-2-YL-1H-INDAZOLE , have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines, showing significant potential in cancer treatment .

Future Directions

The future directions for research on “5-(furan-2-yl)-1H-indazole” could include further studies on its synthesis, properties, and potential applications. Given the interesting properties of both furan and indazole rings, this compound could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

5-(furan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFLSORFDHFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693053
Record name 5-(Furan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-1H-indazole

CAS RN

885272-43-5
Record name 5-(Furan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-43-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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